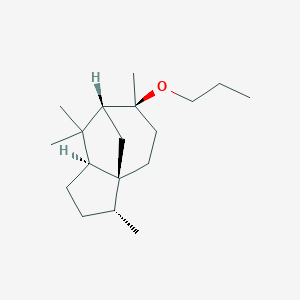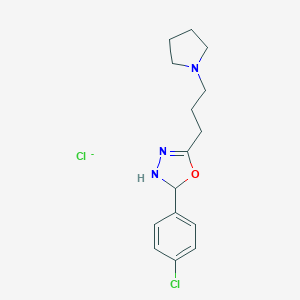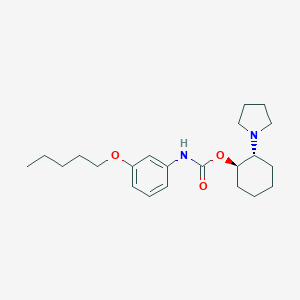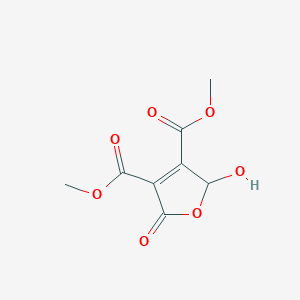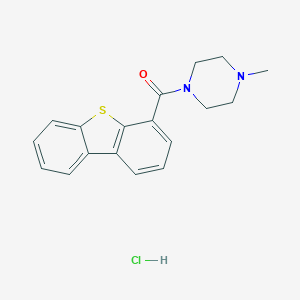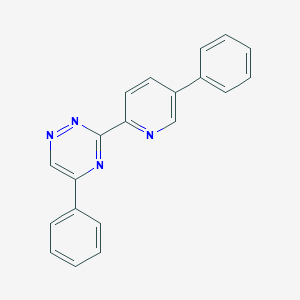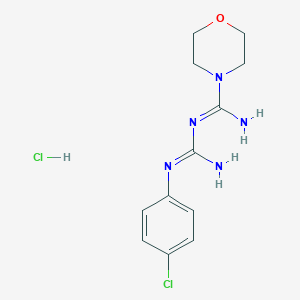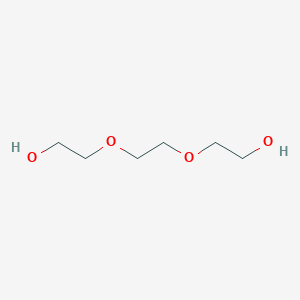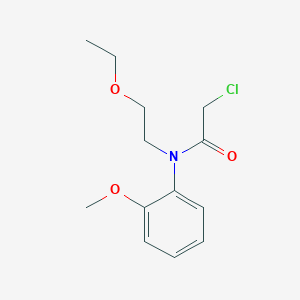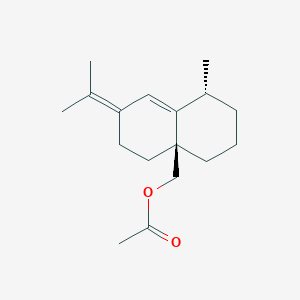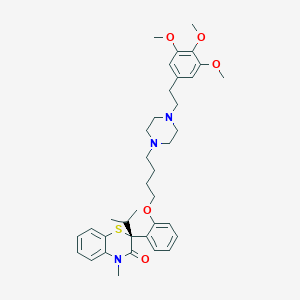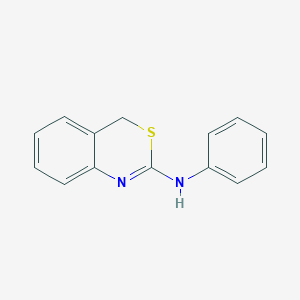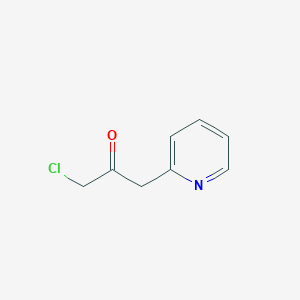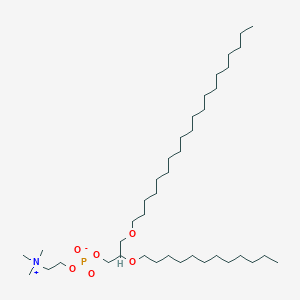
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DIMEB, is a quaternary ammonium phospholipid that has been gaining attention due to its potential use in various scientific research applications. This compound has unique properties that make it a promising candidate for use in a variety of fields, including drug delivery, gene therapy, and biomaterials.
Mecanismo De Acción
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to interact with cell membranes and disrupt their structure, leading to cell death. This mechanism of action has been studied in cancer cells, where (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to induce apoptosis and inhibit cell proliferation.
Efectos Bioquímicos Y Fisiológicos
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity in vitro and in vivo. It has also been shown to have minimal effects on blood coagulation and platelet activation, making it a promising candidate for use in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, gene therapy, and biomaterials. However, one limitation of using (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its cost. The synthesis of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is complex and can be expensive, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the use of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in gene therapy. Liposomes containing (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate have been shown to efficiently deliver plasmid DNA to cells, making them a promising candidate for use in gene therapy. Additionally, research on the use of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in biomaterials is ongoing, with potential applications in tissue engineering and regenerative medicine. Further studies on the toxicity and pharmacokinetics of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate are also needed to fully understand its potential applications in medical research.
Métodos De Síntesis
The synthesis of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of 1,2-dimyristoyl-sn-glycero-3-phosphocholine with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in high purity.
Aplicaciones Científicas De Investigación
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential use in drug delivery systems. Due to its amphiphilic nature, (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes that can encapsulate hydrophilic and hydrophobic drugs. These liposomes have been shown to have improved stability and prolonged circulation time in vivo, making them promising candidates for drug delivery.
Propiedades
Número CAS |
106689-20-7 |
|---|---|
Nombre del producto |
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C40H84NO6P |
Peso molecular |
706.1 g/mol |
Nombre IUPAC |
(2-dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clave InChI |
VRQYDTGHBQSTIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
Sinónimos |
1-EIC-2-DOC-PC 1-eicosyl-2-dodecyl-glycero-3-phosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanol-N, [1-14C]](/img/structure/B9599.png)
